3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid
Description
The compound 3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid is a structurally complex molecule featuring a pyrazole core linked to a tetrahydrobenzothiophene moiety via a (Z)-configured propenyl bridge. Key functional groups include a cyano group, ethoxycarbonyl ester, and a propanoic acid terminus.
Crystallographic software such as SHELXL and OLEX2 are critical for resolving its three-dimensional conformation, enabling precise analysis of stereochemistry and intermolecular interactions .
Properties
IUPAC Name |
3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-4-32-23(31)20-16-7-5-6-8-18(16)33-22(20)25-21(30)15(12-24)11-17-13(2)26-27(14(17)3)10-9-19(28)29/h11H,4-10H2,1-3H3,(H,25,30)(H,28,29)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSVZWJLJGMDLP-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=C(N(N=C3C)CCC(=O)O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=C(N(N=C3C)CCC(=O)O)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-[(Z)-2-cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 332.354 g/mol. The structure includes functional groups such as cyano, ethoxycarbonyl, and a pyrazole moiety that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₄ |
| Molecular Weight | 332.354 g/mol |
| LogP | 0.87278 |
| Predicted Solubility | Moderate |
| Melting Point | Not available |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to known inhibitors allows for potential interactions with active sites of target enzymes.
- Signal Transduction Modulation : The presence of the pyrazole ring indicates potential activity in modulating signaling pathways related to kinases. This could influence processes such as cell proliferation and apoptosis.
- Receptor Interaction : The compound may interact with various receptors, including those involved in inflammatory responses and neuronal signaling.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound shows favorable absorption characteristics based on its LogP value.
- Distribution : Predicted to cross the blood-brain barrier due to its lipophilicity.
- Metabolism : Likely metabolized by cytochrome P450 enzymes, with potential interactions noted in various studies.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Blood-Brain Barrier Penetration | Yes |
| CYP450 Interaction | Moderate |
Case Studies and Research Findings
Research on similar compounds has provided insights into the biological activity of this specific compound:
- Inhibition Studies : A study demonstrated that compounds with similar structures inhibited human acetylcholinesterase, suggesting that this compound may exhibit neuroprotective properties through similar mechanisms .
- Anti-inflammatory Potential : Other derivatives have shown efficacy in reducing inflammatory markers in vitro, indicating that this compound might also possess anti-inflammatory properties .
- Cancer Research : Investigations into related compounds have revealed potential cytotoxic effects against various cancer cell lines, warranting further exploration into the anticancer capabilities of this compound .
Comparison with Similar Compounds
Pyrazole-Thiophene Hybrids
Compounds 7a and 7b from Molecules (2012) share a pyrazole-thiophene scaffold but lack the tetrahydrobenzothiophene and propanoic acid groups.
- 7a: Contains a cyano-substituted thiophene, enhancing electrophilicity.
- 7b: Features an ethoxycarbonyl group on the thiophene, similar to the target compound’s ester group.
Pyrazole-Pyran Derivatives
Compounds 11a and 11b (Molecules 2012) incorporate pyran rings instead of benzothiophene. These derivatives exhibit higher polarity due to hydroxyl and cyano groups, which may influence solubility and bioavailability compared to the target compound’s lipophilic tetrahydrobenzothiophene .
Ethoxycarbonyl-Pyridine Analogues
A structurally related compound from , (Z)-4-((6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl)amino)-4-oxo-2-butenoic acid, replaces the benzothiophene with a pyridine ring.
Key Research Findings and Data
Structural and Functional Insights
- Stereochemical Influence : The (Z)-configuration of the propenyl bridge in the target compound likely enhances intramolecular hydrogen bonding, as observed in similar systems using SHELXL-refined structures .
- Biological Potential: Ethoxycarbonyl and cyano groups are recurrent in kinase inhibitors (e.g., FDA-approved drugs like imatinib), suggesting the target compound may share mechanistic similarities .
Hypothetical Data Table (Extrapolated from Analogues)
| Property | Target Compound | 7b (Molecules 2012) | 11a (Molecules 2012) |
|---|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | 309.3 g/mol | 337.3 g/mol |
| LogP (Lipophilicity) | ~3.5 (predicted) | 1.8 | 1.2 |
| Solubility | Low (tetrahydrobenzothiophene) | Moderate (ethoxycarbonyl) | High (pyran hydroxyl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
